4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide
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Overview
Description
4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is a complex organic compound that features a combination of phenyl, pyrazolyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the oxane-4-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
What sets 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity .
Properties
IUPAC Name |
4-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-20(21(8-12-26-13-9-21)18-5-2-1-3-6-18)22-15-19(17-7-14-27-16-17)24-11-4-10-23-24/h1-7,10-11,14,16,19H,8-9,12-13,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXHLCQREONQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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